molecular formula C14H10N4S2Zn B1666058 2-Mercaptobenzimidazole zinc salt CAS No. 3030-80-6

2-Mercaptobenzimidazole zinc salt

Cat. No.: B1666058
CAS No.: 3030-80-6
M. Wt: 363.8 g/mol
InChI Key: HQYFKBJJJHDINU-UHFFFAOYSA-L
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Description

Antioxidant ZMB is an antioxidant.

Mechanism of Action

Target of Action

The primary target of 2-Mercaptobenzimidazole zinc salt is metal surfaces, particularly those of steels, pure metals (Fe, Al, Cu, Zn), and alloys . It acts as a corrosion inhibitor for these metals, especially in extremely aggressive, corrosive acidic media . It has also been found to interact with the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) .

Mode of Action

This compound interacts with its targets by forming a protective film on the metal surface . This inhibitive behavior appears as a consequence of an energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential . When interacting with Cu/ZnSOD, it forms a complex through hydrogen bonds and van der Waals forces .

Biochemical Pathways

The compound primarily affects the corrosion process, a biochemical pathway that involves the oxidation-reduction reaction of metals . By inhibiting this process, this compound prevents the degradation of metal surfaces.

Pharmacokinetics

It’s known that the compound can spontaneously bind with cu/znsod . More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The primary result of the action of this compound is the inhibition of corrosion, leading to the protection of metal surfaces . It reduces the rate of corrosion of metals considerably . When interacting with Cu/ZnSOD, it causes some microenvironmental and secondary structure changes of Cu/ZnSOD, resulting in the inhibition of Cu/ZnSOD activity .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of corrosive acidic media . It has been shown to be effective in environments like 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions . In a simulated marine environment, it has been found to inhibit corrosion and prolong the lifetime of an epoxy resin coating on a copper-62 alloy surface .

Biological Activity

2-Mercaptobenzimidazole zinc salt (ZnMBI) is a compound that has garnered attention for its diverse biological activities, particularly in antibacterial and potential therapeutic applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential applications in medical science.

Chemical Structure and Properties

2-Mercaptobenzimidazole (MBI) is characterized by the presence of a thiol group (-SH) attached to a benzimidazole ring. The zinc salt form enhances its solubility and stability, thus broadening its applicability in biological systems. The molecular formula for this compound is C7H6N2SZnC_7H_6N_2S\cdot Zn with a molecular weight of approximately 150.2 g/mol.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of ZnMBI. A notable study by Farooq et al. demonstrated that the zinc complex of MBI exhibited significant antibacterial activity against several Gram-negative bacteria, including Klebsiella, Proteus, E. coli, and Staphylococcus aureus. The study utilized an agar well diffusion method to assess the efficacy of the compound at various concentrations (100 mg/mL to 1.7 mg/mL), with the highest activity observed at 100 mg/mL .

Table 1: Antibacterial Activity of this compound

Bacterial StrainConcentration (mg/mL)Zone of Inhibition (mm)
Klebsiella10020
Proteus10018
E. coli10015
Staphylococcus aureus10022

The mechanism by which ZnMBI exerts its antibacterial effects is primarily attributed to its ability to disrupt bacterial cell walls and interfere with metabolic processes. The thiol group in MBI can form disulfide bonds with proteins, leading to denaturation and loss of function. Additionally, the presence of zinc ions may enhance the compound's stability and bioactivity.

Neuroprotective Potential

Recent research has also explored the neuroprotective effects of derivatives of 2-mercaptobenzimidazole, particularly in relation to Alzheimer's disease. A study indicated that certain derivatives acted as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegeneration . The IC50 values for these compounds ranged from 37.64 ± 0.2 to 74.76 ± 0.3 μM, suggesting strong potential for therapeutic applications.

Table 2: Acetylcholinesterase Inhibition by MBI Derivatives

Compound IDIC50 (μM)Mode of Inhibition
Compound 937.64 ± 0.2Non-competitive
Compound 1174.76 ± 0.3Non-competitive

Toxicological Profile

The safety profile of ZnMBI has been assessed through various toxicity studies. Acute oral toxicity tests in rats established an LD50 ranging from 50 mg/kg bw to 300 mg/kg bw, indicating moderate toxicity levels . Notably, no significant eye irritation was observed during testing, suggesting a favorable safety profile for topical applications.

Scientific Research Applications

Applications Overview

Application AreaDescription
Rubber Industry Used as a synergistic antioxidant and heat sensitizer in the production of rubber products.
Corrosion Inhibition Acts as an effective inhibitor for zinc corrosion in phosphoric acid solutions.
Biomedical Research Investigated for potential use in drug formulations and as a protective agent in biological systems.

Rubber Industry

2-Mercaptobenzimidazole zinc salt is primarily utilized in the rubber industry as an antioxidant and vulcanization accelerator. It enhances the thermal stability of rubber compounds, thereby extending their lifespan and improving performance under heat stress.

  • Synergistic Antioxidant : It works effectively with other antioxidants to provide better protection against oxidative degradation, which is crucial for rubber products exposed to harsh environmental conditions .
  • Vulcanization Accelerator : The compound accelerates the vulcanization process, allowing for faster production cycles without compromising the quality of the rubber .

Corrosion Inhibition

Research has demonstrated that this compound effectively inhibits the corrosion of zinc in acidic environments, particularly phosphoric acid solutions. This application is critical in industries where metal components are exposed to corrosive substances.

  • Mechanism of Action : The compound forms a protective layer on the surface of zinc, preventing further oxidation and degradation. Studies indicate that it significantly reduces the corrosion rate compared to untreated samples .

Biomedical Research

In biomedical applications, this compound is being explored for its potential therapeutic properties. Its ability to chelate metal ions makes it a candidate for drug formulation and targeted delivery systems.

  • Antioxidant Properties : The compound exhibits antioxidant activity, which may be beneficial in protecting cells from oxidative stress-related damage .
  • Safety Profile : Toxicological assessments indicate that while the compound has certain hazards associated with it (e.g., potential skin sensitization), it shows promise when used appropriately within controlled environments .

Case Studies

  • Rubber Formulation Study :
    • A study conducted by LANXESS Corporation demonstrated that incorporating this compound into rubber formulations improved thermal aging resistance significantly compared to traditional antioxidants alone .
  • Corrosion Inhibition Research :
    • A research article published on corrosion inhibition highlighted that adding this compound to phosphoric acid solutions reduced zinc corrosion rates by over 80%, showcasing its effectiveness as a protective agent .
  • Biomedical Application Analysis :
    • A study published in ResearchGate explored the cytotoxic effects of this compound on human cell lines, suggesting its potential use as a therapeutic agent while highlighting necessary precautions due to its toxicity profile .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-mercaptobenzimidazole zinc salt, and how is purity validated?

The compound is typically synthesized via salt formation by reacting zinc sulfate with 2-mercaptobenzimidazole (2-MBI) in aqueous or alcoholic media . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) (≥98.5% purity threshold) and gas chromatography (GC). Elemental analysis and melting point determination (>258°C) are standard confirmatory tests . For structural confirmation, techniques like FT-IR and X-ray diffraction are employed to verify the zinc-thiolate coordination .

Q. Which characterization techniques are most effective for analyzing this compound?

Key techniques include:

  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects thiolate bonding and molecular orientation on metal surfaces .
  • 1H NMR and LC-MS : Confirm molecular structure and identify impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >270°C) .
  • UV-Vis Spectroscopy : Monitors ligand-metal interactions in solution .

Q. How should experimental setups be designed to evaluate corrosion inhibition performance?

Use a weight loss method in acidic media (e.g., 1 M HCl) with controlled variables: inhibitor concentration (50–200 ppm), temperature (25–60°C), and exposure time (24–120 hours) . Corrosion rate (CR) and inhibition efficiency (IE) are calculated using mass loss data. Response Surface Methodology (RSM) optimizes these parameters, with ANOVA validating model significance (e.g., F-values >129 for CR models, p < 0.05) .

Advanced Research Questions

Q. How can numerical optimization resolve trade-offs between corrosion rate and inhibition efficiency?

Apply a desirability function (0–1 scale) to balance conflicting objectives (minimizing CR while maximizing IE). For 2-MBI zinc salt, optimal conditions were identified as 115 ppm inhibitor concentration, 30.7°C, and 60.4 hours exposure, achieving CR = 0.53 mm/y and IE = 92.76% . Multi-objective optimization tools (e.g., MATLAB’s fmincon) or DOE software (Design-Expert) can automate this process .

Q. What mechanistic insights explain the adsorption behavior of this compound on metal surfaces?

Adsorption follows the Langmuir isotherm , indicating monolayer coverage. Thermodynamic parameters (ΔG < −20 kJ/mol) suggest physisorption via van der Waals forces and hydrogen bonding . Electrochemical impedance spectroscopy (EIS) reveals increased charge transfer resistance (R_ct) with higher inhibitor concentrations, confirming barrier film formation .

Q. How does this compound interact with biological macromolecules, and what are the implications?

Studies show static fluorescence quenching when 2-MBI binds to lysozyme, with binding constants (K = 10^4–10^5 M^−1) indicating moderate affinity. Molecular docking reveals binding at lysozyme’s active site, altering enzyme conformation and reducing activity . In vivo, repeated exposure inhibits cytochrome P450 enzymes in rat liver microsomes, suggesting hepatotoxicity risks .

Q. How do contradictions in model predictions arise during corrosion inhibition studies, and how can they be resolved?

Discrepancies often stem from variable dominance. For example, inhibitor concentration (variable A) has the largest F-value (561.65) in CR models, while temperature (variable B) may show non-linear effects at >50°C . Sensitivity analysis (e.g., Sobol indices) and cross-validation (e.g., k-fold) can identify and mitigate such issues .

Q. What synergistic effects are observed when combining this compound with other stabilizers?

Combining with triphenyl phosphite or β-thiodipropionic acid esters enhances antioxidant efficacy in polymers. Synergy is quantified via fractional inhibitory concentration (FIC) indices, with FIC <0.5 indicating strong synergism . For corrosion, blending with benzotriazole derivatives improves IE by >15% in brasses due to co-adsorption .

Properties

IUPAC Name

zinc;1H-benzimidazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6N2S.Zn/c2*10-7-8-5-3-1-2-4-6(5)9-7;/h2*1-4H,(H2,8,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFKBJJJHDINU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-80-6
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc di(benzimidazol-2-yl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
2-Mercaptobenzimidazole zinc salt
N-[4-(propan-2-yl)phenyl]ethanediamide
2-Mercaptobenzimidazole zinc salt
N-[4-(propan-2-yl)phenyl]ethanediamide
2-Mercaptobenzimidazole zinc salt
N-[4-(propan-2-yl)phenyl]ethanediamide
2-Mercaptobenzimidazole zinc salt
N-[4-(propan-2-yl)phenyl]ethanediamide
2-Mercaptobenzimidazole zinc salt
N-[4-(propan-2-yl)phenyl]ethanediamide
2-Mercaptobenzimidazole zinc salt

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